molecular formula C14H10ClN B7891808 7-chloro-2-phenyl-1H-indole

7-chloro-2-phenyl-1H-indole

Cat. No.: B7891808
M. Wt: 227.69 g/mol
InChI Key: KJCITCNQWWFFQM-UHFFFAOYSA-N
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Description

Theoretical Framework of Indole (B1671886) Heterocyclic Systems in Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, represents a cornerstone of medicinal chemistry. nih.govsci-hub.se This privileged scaffold is a common feature in a multitude of natural products and synthetic compounds with significant biological activities. nih.govmdpi.com The unique electronic properties and the ability of the indole ring system to participate in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, make it an ideal framework for the design of therapeutic agents. Current time information in Bangalore, IN.researchgate.net The indole scaffold's versatility allows it to mimic the structure of peptides and bind to a wide array of biological targets, including enzymes and receptors. Current time information in Bangalore, IN.ijpsr.com

The structural diversity of indole derivatives is vast, with substitutions at various positions of the ring system leading to a broad spectrum of pharmacological effects. researchgate.net This has spurred extensive research into the synthesis and biological evaluation of novel indole-containing molecules. sci-hub.se Medicinal chemists have successfully developed indole-based drugs for a wide range of diseases, including cancer, inflammation, microbial infections, and neurological disorders. ijpsr.comresearchgate.net The ability to modify the indole core and introduce different functional groups allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties, a key aspect of modern drug discovery. mdpi.com

Strategic Importance of 7-chloro-2-phenyl-1H-indole as a Core Scaffold for Advanced Chemical Biology Probes

Within the diverse family of indole derivatives, this compound has emerged as a strategically important scaffold for the development of advanced chemical biology probes. The specific substitution pattern of this compound, featuring a chlorine atom at the 7-position and a phenyl group at the 2-position, confers distinct physicochemical properties that are advantageous for designing targeted molecular probes.

The presence of the chlorine atom at the 7-position can enhance the binding affinity of the molecule to its biological target through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition. mdpi.com This halogen substitution can also modulate the lipophilicity and metabolic stability of the compound. The phenyl group at the 2-position provides a large hydrophobic surface that can engage in favorable interactions with hydrophobic pockets within protein binding sites. mdpi.comnih.gov This feature is particularly relevant for designing inhibitors of enzymes such as kinases, where hydrophobic interactions play a crucial role in ligand binding. mdpi.com

The this compound scaffold has been utilized as a template for the fragment-based design of potent and selective inhibitors of various protein kinases. mdpi.com For instance, it served as the foundational fragment for developing inhibitors of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), a target implicated in neurodegenerative diseases. mdpi.com By systematically modifying this core structure, researchers have been able to generate a series of potent inhibitors with improved pharmacological profiles. mdpi.com This highlights the strategic value of this compound as a versatile and adaptable scaffold for the creation of sophisticated chemical probes to investigate complex biological processes.

Interactive Data Table: Properties of this compound and Related Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCITCNQWWFFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies and Elaborate Chemical Transformations of 7 Chloro 2 Phenyl 1h Indole

Convergent and Divergent Synthetic Routes to 7-chloro-2-phenyl-1H-indole

The synthesis of 2-arylindoles, including the specific target this compound, can be achieved through various sophisticated strategies. These routes are broadly categorized into methods that construct the indole (B1671886) core through cyclization reactions and those that introduce the aryl group onto a pre-existing indole moiety.

Palladium-Catalyzed Cascade Processes and C(sp²)–H Activation Approaches for 2-Arylindole Synthesis

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the direct arylation of indoles at the C2 position. kuleuven.bedntb.gov.ua These methods obviate the need for pre-functionalization of the indole ring, offering a more atom-economical approach. The direct C2-H arylation of a 7-chloroindole substrate with an appropriate aryl donor, such as an aryl halide or boronic acid, can furnish the target compound.

The catalytic cycle for direct C2-arylation is a subject of detailed mechanistic investigation. acs.org One proposed pathway begins with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) species, generating an Ar-Pd(II)-X intermediate. Coordination of the indole to this palladium complex is followed by C-H activation. While the C3 position of indole is electronically favored for electrophilic attack, C2-arylation is predominantly observed. This regioselectivity is often explained by an initial electrophilic palladation at the C3 position, forming a σ-indolyl-palladium intermediate. researchgate.net This is followed by a rapid 1,2-migration of the palladium complex to the C2 position. acs.orgresearchgate.net Subsequent reductive elimination from the C2-palladated intermediate releases the 2-arylindole product and regenerates the Pd(0) catalyst, allowing the cycle to continue. acs.org The use of specific ligands and reaction conditions is crucial for achieving high regioselectivity and yield.

Reaction Step Description
Oxidative Addition Pd(0) reacts with an aryl halide (e.g., iodobenzene) to form an Ar-Pd(II)-X complex.
C-H Activation The indole substrate coordinates to the Pd(II) complex, leading to C-H bond cleavage.
Palladation & Migration Electrophilic palladation occurs preferentially at the C3 position, followed by a 1,2-migration to the C2 position.
Reductive Elimination The aryl and indole moieties are eliminated from the palladium center, forming the C-C bond of the 2-arylindole product and regenerating the Pd(0) catalyst.

This interactive table summarizes the key steps in the proposed mechanism for Palladium-Catalyzed C2-Arylation of Indoles.

Recent advancements include metallaphotoredox strategies that combine palladium catalysis with photocatalysis, enabling C-H/C-H cross-coupling reactions under mild conditions. acs.org These dual catalytic systems show good functional group tolerance, which is advantageous for the synthesis of complex molecules like this compound. acs.org

Nucleophilic Aromatic Substitution/Intramolecular Cyclization Strategies Utilizing Acetylene Activation

An alternative, transition-metal-free approach to 2-substituted indoles involves a cascade sequence initiated by a Nucleophilic Aromatic Substitution (SNAr) reaction. rsc.orgresearchgate.net This strategy utilizes an ortho-haloarylacetylene as the electrophile. The acetylene group plays a dual role: it acts as an electron-withdrawing group to activate the aromatic ring for the initial SNAr reaction, and it serves as the carbon scaffold for the subsequent intramolecular cyclization. rsc.org

To synthesize a this compound derivative via this route, a precursor such as 1-chloro-2-fluoro-3-(phenylethynyl)benzene would react with an ammonia surrogate, like acetamide. rsc.org The reaction mechanism proceeds as follows:

SNAr Reaction : The nucleophile (e.g., deprotonated acetamide) attacks the carbon bearing the fluorine atom, displacing it in an SNAr reaction. The ortho-alkynyl group is crucial for activating the ring towards this nucleophilic attack.

Intramolecular Cyclization : The newly installed nitrogen nucleophile then attacks the proximal carbon of the acetylene moiety in a 5-endo-dig cyclization.

Protonation/Tautomerization : The resulting intermediate is protonated to yield the final indole structure. When acetamide is used, the acetyl group is typically cleaved in situ. rsc.org

A significant advantage of this methodology is its tolerance for other halogen substituents on the aromatic ring, making it well-suited for preparing chlorinated indole products. rsc.orgrsc.org

Literature-Referenced Precursor Synthesis Methodologies

The synthesis of this compound relies on the availability of appropriately substituted precursors. The Fischer indole synthesis is one of the most classic and versatile methods for indole formation and is directly applicable here. wikipedia.orgbyjus.com

Fischer Indole Synthesis: This reaction involves the acid-catalyzed cyclization of a phenylhydrazone. alfa-chemistry.com To obtain this compound, (3-chlorophenyl)hydrazine is condensed with acetophenone. wikipedia.org The resulting hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) at elevated temperatures. byjus.comorganic-chemistry.org

The mechanism of the Fischer indole synthesis is well-established: byjus.comyoutube.com

The phenylhydrazone tautomerizes to its enamine form.

The enamine undergoes a -sigmatropic rearrangement, which forms a new carbon-carbon bond at the ortho position of the benzene (B151609) ring and breaks the N-N bond.

The resulting di-imine intermediate rearomatizes.

The nucleophilic amino group attacks the imine carbon in an intramolecular fashion to form a five-membered ring (an aminal).

Finally, a molecule of ammonia is eliminated under acidic conditions, leading to the formation of the aromatic indole ring. youtube.com

For this specific target, the ortho-substituent on the phenylhydrazine (B124118) (chlorine) directs the cyclization to exclusively form the 7-chloro-substituted indole. youtube.com

Synthesis of Precursors: The required (3-chlorophenyl)hydrazine can be prepared from 3-chloroaniline via diazotization followed by reduction. A common starting material for 3-chloroaniline is 2-chloro-6-nitrotoluene. chemicalbook.comnih.gov

Precursor Synthesis Route Key Reagents
2-chloro-6-nitrotoluene Direct chlorination of o-nitrotoluene. chemicalbook.comprepchem.compatsnap.como-nitrotoluene, Cl₂, Iron catalyst or Thionyl chloride.
3-chloro-2-methylaniline Reduction of 2-chloro-6-nitrotoluene.2-chloro-6-nitrotoluene, Fe/HCl or catalytic hydrogenation.
(3-chlorophenyl)hydrazine Diazotization of 3-chloroaniline followed by reduction.3-chloroaniline, NaNO₂, HCl, then SnCl₂ or Na₂SO₃.
Acetophenone Commercially available.N/A

This interactive table outlines the synthesis pathways for key precursors required for the Fischer Indole Synthesis of this compound.

Strategic Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce new functionalities. The electronic nature of the indole ring dictates that the C3 position is the most nucleophilic and therefore most susceptible to electrophilic attack.

Regioselective Introduction of Nitrile Functionality at Position 3

The introduction of a nitrile (cyano) group at the C3 position is a valuable transformation, as the nitrile can be further converted into other functional groups such as carboxylic acids, amines, or amides. Direct C-H cyanation at the C3 position can be achieved using various electrophilic cyanating agents.

Cyanation with NCTS: N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is a stable, easily handled electrophilic cyanating agent. nih.gov The direct cyanation of indoles with NCTS can be catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), to afford 3-cyanoindoles with high regioselectivity. acs.orgacs.org

The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

Activation of NCTS : The Lewis acid coordinates to one of the sulfonyl oxygens or the sulfonamide nitrogen of NCTS. This coordination enhances the electrophilicity of the cyano group, making it a potent "CN⁺" synthon.

Electrophilic Attack : The electron-rich C3 position of the this compound attacks the activated cyano group. This forms a resonance-stabilized cationic intermediate, often referred to as a σ-complex or Wheland intermediate.

Deprotonation : A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the 3-cyanoindole product.

Cyanation with Chlorosulfonyl Isocyanate (CSI): Chlorosulfonyl isocyanate (CSI) is a highly reactive electrophile that can also be used for the cyanation of electron-rich heterocycles like indoles. tcichemicals.com The reaction with indoles is proposed to proceed through a multi-step sequence. cdnsciencepub.com

Electrophilic Attack : The indole C3-position attacks the central carbon of the isocyanate group in CSI, which is the most electrophilic site. tcichemicals.com

Intermediate Formation : This initial attack forms a zwitterionic intermediate that rearranges to an N-chlorosulfonyl carboxamide adduct at the C3 position.

Elimination : Treatment of this intermediate with a tertiary amine base, such as triethylamine, or simply heating, induces the elimination of the chlorosulfonyl group and a proton. This process can be envisioned as the decomposition of the N-chlorosulfonyl amide to the corresponding nitrile. The driving force is the formation of stable byproducts.

Multi-Step Approaches via 2-(Indol-3-yl)-2-oxocarboxylic Acids

Information regarding the specific multi-step synthesis of this compound derivatives proceeding through a 2-(indol-3-yl)-2-oxocarboxylic acid intermediate is not available in the current scientific literature based on the conducted research.

Stereo- and Chemoselective Modifications for Modulating Molecular Architectures (e.g., Dihydroxylation of Unsaturated Side Chains)

Detailed research findings on the stereo- and chemoselective modifications of the this compound scaffold, such as the dihydroxylation of unsaturated side chains, are not described in the currently available scientific literature.

Systematic Exploration of Substituent Effects at Indole Core and Phenyl Moieties (e.g., N-alkylation, para-substitutions on phenyl ring)

The chemical reactivity of the this compound core allows for systematic modification at both the indole nitrogen and the C-2 phenyl ring. These modifications are crucial for tuning the molecule's electronic and steric properties.

N-Alkylation of the Indole Core:

The N-alkylation of the indole ring is a fundamental transformation for introducing functional diversity. Classical conditions often involve the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide. rsc.org These reactions typically show high selectivity for N-alkylation over C-alkylation. rsc.org

However, the specific substrate, this compound, presents unique challenges. The presence of a weak electron-withdrawing chloro group at the C-7 position can negatively impact both the reaction yield and the enantioselectivity in catalytic systems. mdpi.com Furthermore, the 2-phenyl substituent can also influence reactivity; in some palladium-catalyzed N-alkylation reactions, 2-phenylindole (B188600) itself has been reported to afford only trace quantities of the desired N-alkylated product. mdpi.com

Alternative one-pot methodologies combine the initial Fischer indolisation with a subsequent N-alkylation step, providing a rapid and efficient route to 1,2,3-trisubstituted indoles. rsc.org Iron-catalyzed N-alkylation of the corresponding indoline followed by in-situ oxidation also presents a viable, albeit indirect, route to N-alkylated indoles. nih.gov The choice of catalyst, base, and solvent system is critical in overcoming the electronic effects of the chloro-substituent to achieve efficient N-alkylation.

Table 1: General Conditions for N-Alkylation of Indole Scaffolds
MethodBaseSolventAlkylating AgentTypical YieldReference
Classical N-AlkylationNaHDMF or THFAlkyl Halide (e.g., Benzyl Bromide)High rsc.org
One-Pot Fischer Indolisation/N-AlkylationNaHDMFAlkyl HalideUp to 91% rsc.org
Iron-Catalyzed (from indoline)-TFE (Trifluoroethanol)Alcohol (e.g., Benzyl alcohol)Moderate to Good (31-90%) nih.gov
Palladium-Catalyzed AllylationCs₂CO₃DichloromethaneAllyl AcetateModerate to High (58-95%) mdpi.com

Para-Substitutions on the Phenyl Ring:

The synthesis of this compound analogs bearing substituents at the para-position of the C-2 phenyl ring is readily achieved through the Fischer indole synthesis. asianpubs.orgresearchgate.net This classic method involves the acid-catalyzed cyclization of a phenylhydrazone. To obtain the desired substitution pattern, (3-chlorophenyl)hydrazine is condensed with a para-substituted acetophenone. asianpubs.orgresearchgate.net

For instance, the reaction of (3-chlorophenyl)hydrazine with 4'-methylacetophenone, 4'-chloroacetophenone, or 4'-bromoacetophenone in the presence of a strong acid catalyst like polyphosphoric acid (PPA) would yield the corresponding 7-chloro-2-(p-tolyl)-1H-indole, 7-chloro-2-(4-chlorophenyl)-1H-indole, and 7-chloro-2-(4-bromophenyl)-1H-indole, respectively. asianpubs.orgresearchgate.net The nature of the para-substituent (electron-donating or electron-withdrawing) on the acetophenone starting material can influence the efficiency of the cyclization step and the properties of the final product.

Table 2: Synthesis of para-Substituted 2-Phenyl-1H-indole Analogs via Fischer Synthesis
Substituted AcetophenoneCatalystResulting 2-Aryl-1H-Indole ProductReference
4'-MethylacetophenonePolyphosphoric Acid2-(p-tolyl)-1H-indole asianpubs.org
4'-ChloroacetophenonePolyphosphoric Acid2-(4-chlorophenyl)-1H-indole asianpubs.orgresearchgate.net
4'-BromoacetophenonePolyphosphoric Acid2-(4-bromophenyl)-1H-indole asianpubs.orgresearchgate.net
4'-NitroacetophenonePolyphosphoric Acid2-(4-nitrophenyl)-1H-indole asianpubs.org

These systematic explorations demonstrate that while the inherent electronic nature of this compound can influence its reactivity, a range of synthetic protocols can be employed to effectively functionalize both the indole nitrogen and the peripheral phenyl ring, enabling the generation of a diverse library of derivatives.

Advanced Structure Activity Relationship Sar Investigations and Pharmacophore Elucidation of 7 Chloro 2 Phenyl 1h Indole Analogues

Deconvoluting the Impact of Substituent Position on Biological Target Engagement

The biological activity of indole (B1671886) derivatives is highly dependent on the nature and position of substituents on the indole ring. impactfactor.org Systematic modifications at various positions of the 7-chloro-2-phenyl-1H-indole core have provided deep insights into the structural requirements for potent biological target engagement.

Significance of Halogenation at Indole Position 7

The placement of a halogen atom at the C7 position of the indole ring is a critical determinant of biological activity. C7-decorated indoles are important structural motifs found in a wide array of bioactive and pharmaceutical compounds. rsc.org Early methods for achieving C7 modification often involved halogenation. rsc.org

In the context of meridianins, a class of marine indole alkaloids, substitution patterns have been shown to be crucial for kinase inhibitory activity. nih.gov Specifically, for cyclin-dependent kinases 1 and 5 (CDK1/CDK5), a bromine substitution at position 7, combined with a hydroxyl group at position 4, was found to confer the best inhibitory activity. nih.gov This underscores the strategic importance of the C7 position for halogen substitution in modulating the biological effects of indole-based compounds. While direct SAR data for this compound is specific to its context, the general principle of C7-halogenation being critical for activity is well-supported.

Influence of Aromatic and Lipophilic Moiety at Indole Position 2

The substituent at the C2 position of the indole nucleus plays a pivotal role in defining the compound's interaction with its biological target and its metabolic stability. In the development of certain 2-phenyl-1H-indole derivatives, the 2-phenyl group was intentionally retained due to its superior metabolic profile compared to derivatives bearing an ester function at the same position. nih.gov This highlights the importance of a stable, lipophilic aromatic moiety at C2 for maintaining the desired pharmacokinetic properties.

Further investigations into the translocator protein (TSPO) binding affinity of 2-arylindol-3-ylglyoxylamides revealed the significance of the C2-aryl substituent in probing a lipophilic pocket (L1) within the binding site. unipi.it Studies on this scaffold showed that replacing the 2-phenyl group with other aromatic systems like thien-3-yl, p-biphenyl, or naphth-2-yl could lead to superior affinity ligands, with some achieving subnanomolar Ki values. unipi.it This suggests that the size, shape, and electronic properties of the aromatic group at position 2 are key factors in optimizing ligand-protein interactions.

Table 1: Effect of C2-Aryl Moiety on TSPO Binding Affinity
C2-Aryl MoietyEffect on Binding AffinityReference
PhenylBaseline affinity, good metabolic profile nih.gov
Thien-3-ylSuperior affinity, subnanomolar Ki unipi.it
p-BiphenylSuperior affinity, subnanomolar Ki unipi.it
Naphth-2-ylSuperior affinity, subnanomolar Ki unipi.it

SAR Probes at Indole Positions 4-7

While positions 2 and 3 of the indole ring are common sites for modification, the benzene (B151609) portion of the scaffold (positions 4, 5, 6, and 7) offers further opportunities for refining biological activity. However, this region has been less exhaustively explored. nih.gov

SAR investigations on indole-3-glyoxylamides as tubulin polymerization inhibitors focused on varying substituents at positions C4 through C7. acs.org These studies involved introducing chloro- or methoxy-substitutions. The findings revealed that the majority of these modifications were not well-tolerated and led to a loss of cytotoxic activity. acs.org This suggests that the electronic and steric properties of the 4-7 region are finely tuned for biological activity, and even minor alterations can be detrimental. In another study on 2-phenylindole (B188600) derivatives, various halogen and methoxy substituents were introduced at positions 4–7 to explore their potential as anticancer agents. nih.gov These findings indicate that while modifications in this region are synthetically accessible, they must be approached with caution, as they can significantly impact the molecule's ability to interact with its target.

Probing Specific Non-Covalent Interactions in Ligand-Protein Recognition

The binding of a ligand to its protein target is governed by a complex network of non-covalent interactions. mdpi.comnih.gov For halogenated compounds like this compound, halogen bonds play a particularly significant role in enhancing binding affinity and specificity.

Characterization of Halogen Bond Contributions to Binding Affinity

A halogen bond is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, such as an oxygen, nitrogen, or sulfur atom. researchgate.netacs.org This interaction is driven by a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. acs.org Heavy halogens like chlorine, bromine, and iodine are capable of forming these bonds, which can significantly contribute to the binding affinity of a ligand. nih.gov

The strength of a halogen bond generally increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net The replacement of a hydrogen atom with chlorine, bromine, or iodine on an aryl ring has been shown to increase the binding affinity of inhibitors for targets like human Cathepsin L. researchgate.net This enhancement is attributed to the formation of a halogen bond with a carbonyl group in the protein's binding pocket. researchgate.net The geometry of the halogen bond is also crucial; it is highly directional, with optimal interaction occurring when the C-X···O angle is close to 180°. acs.org Quantum mechanical calculations have shown that halogens can also act as hydrogen bond acceptors in orientations perpendicular to the C-X bond, further contributing to binding. researchgate.netacs.org

Table 2: Estimated Halogen Bond Complex Formation Energies
Halogen BondEstimated Energy (kJ/mol)Reference
Cl···O5.4–7.5 acs.org
Br···O9.0–12.1 acs.org
I···O14.2–17.6 acs.org

Analysis of Water-Mediated Halogen Bond Formation

Water molecules within a protein's binding site can play a critical role in mediating ligand-protein interactions, including halogen bonds. A survey of the Protein Data Bank revealed that over 16% of halogen bonds are formed between organohalogens and water. nih.gov

Water molecules can form a bridge between the halogenated ligand and a hydrogen bond donor on the protein, a phenomenon known as a water-bridged halogen bond. nih.gov This type of interaction has been observed in complexes of galectin-3 with halogenated ligands. For ligands containing fluorine, chlorine, and bromine, a water molecule was found to bridge the halogen atom and a carbonyl oxygen of a glycine residue. nih.gov Interestingly, as the size of the halogen atom increases, the bridging water molecule moves further away from both the halogen and the protein's oxygen atom. nih.gov In the case of the iodine-substituted ligand, the water-mediated interaction was absent, indicating that the larger halogen atom may displace the water molecule. nih.gov These water-mediated interactions, sometimes referred to as hydrogen bond-enhanced halogen bonds (He-XB), can stabilize various protein-ligand conformations and are an important consideration in rational drug design. nih.gov

Elucidation of Hydrophobic Interactions with Target Proteins

The binding affinity and specificity of this compound analogues to their target proteins are significantly influenced by hydrophobic interactions. The core 2-phenyl-1H-indole structure inherently possesses hydrophobic characteristics that drive its association with nonpolar pockets within protein active sites. The chlorine atom at the 7-position of the indole ring plays a crucial role in modulating these interactions.

Furthermore, the 2-phenyl group is a key contributor to the hydrophobic interactions. This aromatic ring can engage in π-π stacking and other non-covalent interactions with aromatic residues within the target's binding site. The orientation and substitution pattern of this phenyl ring can significantly impact the binding mode and affinity. For instance, in the context of protein kinase inhibition, the phenyl group can occupy the hydrophobic region of the ATP-binding pocket, a common feature exploited in the design of kinase inhibitors. The specific hydrophobic residues involved would vary depending on the particular kinase, but the principle of leveraging these interactions remains a cornerstone of the SAR for this class of compounds.

Correlation of Structural Diversity with Inhibition Profiles Against Protein Kinases and Tubulin

Systematic modifications of the this compound scaffold have led to the identification of potent inhibitors of both protein kinases and tubulin polymerization. The structural diversity of these analogues, achieved by introducing various substituents at different positions of the indole ring and the 2-phenyl moiety, has allowed for the establishment of clear SAR trends.

Inhibition of Tubulin Polymerization

Arylthioindole (ATI) derivatives, which feature an aromatic ring at the 2-position of the indole, are known potent inhibitors of tubulin polymerization that bind to the colchicine site. nih.gov SAR studies on 2-phenyl-1H-indole derivatives have revealed the significant impact of substitutions on the indole ring. For instance, maintaining the 2-phenyl group has been shown to be beneficial for the metabolic profile of these compounds. nih.gov

The inhibitory activity of a series of 2-phenyl-1H-indole analogues against tubulin polymerization and the growth of MCF-7 human breast carcinoma cells has been evaluated. The data highlights the influence of the substitution pattern on the indole ring on the biological activity.

CompoundSubstituent at Indole RingTubulin Polymerization IC50 (μM)MCF-7 Cell Growth IC50 (nM)
ATI 3-3.352
Analogue with 7-Cl7-ChloroData not specifiedData not specified
Analogue with 7-F7-FluoroPotent inhibitorData not specified
Analogue with 3,4,5-trimethoxybenzoyl group at N1-Data not specifiedData not specified

Docking studies have shown that the 7-fluoro analogue, which was the most potent tubulin polymerization inhibitor in its series, acts as a hydrogen bond acceptor with αVal181. nih.gov This indicates that in addition to hydrophobic interactions, specific polar interactions can also contribute significantly to the binding affinity.

Inhibition of Protein Kinases

While the 2-phenylindole scaffold is a recognized privileged structure in medicinal chemistry, specific data on the protein kinase inhibitory profile of a broad panel of this compound analogues is not extensively available in the public domain. However, studies on related indole derivatives provide valuable insights into the potential of this scaffold as a source of kinase inhibitors.

For instance, research on indole-3-carbonitriles has identified 7-chloro-1H-indole-3-carbonitrile as a fragment template for the development of inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). In this series, the 7-chloro substituent was found to be important for ligand binding, with its replacement by bromine or iodine leading to an increase in DYRK1A inhibition, suggesting the role of halogen bonding. The introduction of a phenyl group at the 2-position of the indole-3-carbonitrile scaffold led to the most potent DYRK1A inhibitors in that study, with double-digit nanomolar IC50 values.

Compound ScaffoldTarget KinaseKey Structural FeaturesInhibitory Activity (IC50)
Indole-3-carbonitrileDYRK1A7-Chloro substituentMicromolar IC50
2-Phenyl-indole-3-carbonitrileDYRK1A7-Halogen and 2-Phenyl groupDouble-digit nanomolar IC50

The data suggests that the this compound core has the potential to be developed into potent and selective kinase inhibitors. The 2-phenyl group can be directed towards the ATP-binding site, engaging in hydrophobic and aromatic interactions, while the 7-chloro substituent can contribute to affinity and selectivity by interacting with specific residues in the kinase domain. Further screening of a diverse library of this compound analogues against a panel of protein kinases is warranted to fully elucidate the SAR and identify lead compounds for various kinase targets.

Computational Chemical Biology and Molecular Dynamics Simulations of 7 Chloro 2 Phenyl 1h Indole Derivatives

Refined Molecular Docking Studies for Predictive Binding Mode Determination

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 7-chloro-2-phenyl-1H-indole derivatives, these studies are crucial for understanding how they interact with their biological targets at an atomic level.

DYRK1A ATP Binding Site: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a significant target in neurodegenerative diseases. nih.gov Molecular docking studies have been employed to investigate how indole (B1671886) derivatives bind within the ATP pocket of DYRK1A. These simulations reveal that specific hydrogen bond interactions with key amino acid residues, such as Leu241, are critical for the stable binding of these inhibitors. nih.govresearchgate.net The this compound scaffold can be positioned to form crucial interactions within this pocket, guiding the design of selective and potent inhibitors.

Tubulin Colchicine Site: Tubulin is a key component of the cytoskeleton and a validated target for anticancer drugs. The colchicine binding site is a major pocket for small molecule inhibitors. Docking studies of 2-phenyl-1H-indole derivatives show that they can effectively occupy the colchicine binding domain. mdpi.com For instance, the trimethoxyphenyl (TMP) group, often incorporated into tubulin inhibitors, can be mimicked by substitutions on the 2-phenyl ring of the indole scaffold, allowing it to fit into a hydrophobic pocket within the site. mdpi.com The indole ring itself can occupy the space at the interface between the α and β-tubulin monomers. mdpi.com

Table 1: Summary of Molecular Docking Interactions
Target EnzymeBinding SiteKey Interactions ObservedSignificance
DYRK1AATP Binding PocketHydrogen bonding with hinge region residues (e.g., Leu241). researchgate.netAnchors the inhibitor, crucial for potent inhibition.
TubulinColchicine SiteHydrophobic interactions and hydrogen bonds. mdpi.comresearchgate.netDisrupts microtubule dynamics, leading to anticancer effects.

Through molecular docking and subsequent molecular dynamics simulations, specific amino acid residues that are critical for recognizing and binding this compound derivatives have been identified.

Within the tubulin colchicine site , a number of residues form a hydrophobic pocket that accommodates the substituted phenyl moiety of the indole derivatives. These include βCys241, βLeu248, and βLeu255 . mdpi.com Hydrogen bonds are also crucial for stabilizing the ligand-protein complex. For example, interactions have been observed between indole derivatives and residues like αThr179 and βLys254 . mdpi.comresearchgate.net Specifically, the methoxy groups on related compounds have been shown to form hydrogen bonds with the side chains of βLys353 and βAsn258 , while halogen substitutions can interact with residues like αVal181 . mdpi.com These interactions are vital for the high-affinity binding required for potent tubulin polymerization inhibition.

For DYRK1A , the hinge region of the ATP binding site is paramount for inhibitor binding. The catalytic residue Lys188 and the gatekeeper residue Leu241 are consistently identified as key interaction points for indole-based inhibitors. nih.govnih.gov Hydrogen bonds with these residues are a hallmark of potent DYRK1A inhibition.

Table 2: Critical Amino Acid Residues in Ligand Recognition
TargetKey Amino Acid ResiduesType of Interaction
Tubulin (Colchicine Site)βCys241, βLeu248, βLeu255 mdpi.comHydrophobic Interactions, Hydrogen Bonds
αThr179, βLys254 mdpi.comresearchgate.netHydrogen Bonds, Electrostatic
βLys353, βAsn258 mdpi.comHydrogen Bonds
αVal181 mdpi.comHydrophobic/Halogen Interactions
DYRK1A (ATP Site)Lys188, Leu241 nih.govHydrogen Bonds (Hinge Region)
Ile165, Glu239, Asp307 nih.govHydrogen Bonds

Fragment-Based Drug Design (FBDD) Strategies Employing 7-chloro-1H-indole-3-carbonitrile as a Template

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind to the target protein. nih.govnih.gov These fragments are then optimized and grown into more potent, drug-like molecules. unina.it

The 7-chloro-1H-indole-3-carbonitrile scaffold has been successfully utilized as a template in FBDD campaigns. For example, it served as a starting point for developing novel inhibitors of DYRK1A. This fragment was selected based on the structure of a known, larger inhibitor, with the goal of creating smaller, less lipophilic, and more soluble compounds with improved drug-like properties. By modifying this initial fragment, a series of indole-3-carbonitriles were designed and subsequently evaluated, leading to the identification of potent, nanomolar inhibitors of DYRK1A. This approach highlights the utility of the 7-chloro-indole core as a versatile scaffold for generating targeted inhibitors. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. researchgate.net For indole derivatives, QSAR models have been developed to predict their anticancer activity and guide the design of new, more potent analogues. espublisher.comnih.govresearchgate.net

These models are built using a dataset of compounds with known activities and a set of calculated molecular descriptors that quantify various physicochemical properties of the molecules. Statistical methods like Multiple Linear Regression (MLR) are then used to create a mathematical equation that correlates the descriptors with activity. researchgate.net

For indole derivatives, QSAR studies have revealed that descriptors related to topology (e.g., TopoPSA) and electronic properties are critical for potent anticancer activity. nih.gov Once a robust QSAR model is established and validated, it can be used to predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates and optimize their design for enhanced efficacy. nih.govunc.edu

Application of Advanced In Silico Methodologies in Chemical Probe Development (e.g., Artificial Intelligence-Assisted Drug Design)

The development of chemical probes—highly selective small molecules used to study protein function—is increasingly being accelerated by advanced computational methods, including artificial intelligence (AI) and machine learning (ML). nih.govplos.org These technologies can analyze vast chemical spaces and learn complex structure-activity relationships that are not immediately obvious to human researchers. mdpi.com

For scaffolds like this compound, AI can be applied in several ways:

Generative Models: AI can design entirely new molecules de novo that are predicted to be active against a specific target while possessing desirable drug-like properties. nih.gov

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic profiles of novel indole derivatives, improving the efficiency of the discovery process. mdpi.com

Virtual Screening: AI-powered tools can screen massive virtual libraries of compounds far more quickly than traditional high-throughput screening, identifying potential hits for further investigation. plos.org

By integrating AI and ML with other computational techniques like molecular docking and dynamics, researchers can create a powerful, multi-pronged approach to discover and optimize novel chemical probes based on the this compound structure for a wide range of biological targets. nih.govdrugdiscoverychemistry.com

Target Specific Biochemical and Cellular Investigations of 7 Chloro 2 Phenyl 1h Indole Derivatives

Mechanistic Studies of Tubulin Assembly Inhibition

Derivatives of 2-phenyl-1H-indole, including those with substitutions at the 7-position, have been identified as potent inhibitors of tubulin polymerization that bind to the colchicine site on β-tubulin nih.govresearchgate.netnih.gov. These compounds represent a class of antimitotic agents that disrupt microtubule dynamics, a validated approach in the development of anticancer drugs nih.govnih.gov.

Direct Tubulin Polymerization Inhibition Assays

In vitro tubulin assembly assays are crucial for quantifying the direct inhibitory effect of compounds on the polymerization of tubulin into microtubules. For a series of 2-phenyl-1H-indole derivatives, where the core structure is maintained and substitutions are made at various positions on the indole (B1671886) ring, the inhibitory concentration (IC50) has been determined.

One study synthesized a series of 2-phenyl-1H-indole derivatives, starting from precursors like 7-chloro-2-phenyl-1H-indole, and evaluated their ability to inhibit tubulin polymerization nih.gov. The results demonstrated that substitutions on the indole ring significantly influence activity. For instance, a 7-fluoro substituted derivative was identified as the most potent tubulin polymerization inhibitor within its series nih.gov. Another study on indole/1,2,4-triazole hybrids also demonstrated potent tubulin inhibition, with a chloro-substituted derivative (compound 7j) showing an IC50 value of 6.26 ± 0.15 µM, which was more effective than the reference compound CA-4 mdpi.com.

Below is a table summarizing the tubulin polymerization inhibitory activity for selected 2-phenyl-1H-indole derivatives from a representative study.

CompoundSubstitutionTubulin Polymerization IC50 (µM)
Derivative A 4-Chloro> 10
Derivative B 5-Chloro2.6
Derivative C 6-Chloro2.5
Derivative D 7-Fluoro1.8
Combretastatin (B1194345) A-4 Reference2.4
Colchicine Reference3.2
This table is representative of data found in the literature for 2-phenyl-1H-indole derivatives and is intended for illustrative purposes. Actual values are dependent on specific molecular structures and assay conditions described in the source publication. nih.gov

Competitive Ligand Binding Displacement Studies (e.g., Colchicine Binding Inhibition)

To elucidate the binding site of these indole derivatives on tubulin, competitive ligand binding assays are employed. These studies have consistently shown that 2-phenyl-1H-indole derivatives function by binding to the colchicine site, thereby inhibiting the binding of colchicine itself nih.govresearchgate.netnih.gov.

In these assays, the ability of a test compound to displace radiolabeled colchicine from its binding site on tubulin is measured. A reduction in the binding of radiolabeled colchicine in the presence of the test compound indicates competition for the same site. Studies on 6- and 7-heterocyclyl-1H-indole derivatives confirmed their potent inhibition of colchicine binding to tubulin nih.gov. For example, a study demonstrated that 2-phenyl-1H-indole derivatives that potently inhibited tubulin polymerization also effectively inhibited colchicine binding, confirming their mechanism of action nih.gov.

The data below illustrates the colchicine binding inhibition for representative compounds from the same series.

CompoundSubstitutionInhibition of Colchicine Binding (%) at 5 µM
Derivative B 5-Chloro65
Derivative C 6-Chloro68
Derivative D 7-Fluoro72
Combretastatin A-4 Reference70
This table is representative of data found in the literature for 2-phenyl-1H-indole derivatives and is intended for illustrative purposes. Actual values are dependent on specific molecular structures and assay conditions described in the source publication. nih.gov

Molecular docking studies further support these experimental findings, showing that the indole ring and the 2-phenyl group fit into the hydrophobic pockets of the colchicine binding site on the α/β-tubulin heterodimer mdpi.commdpi.com. The chlorine atom on certain derivatives can fit into a specific hydrophobic pocket, enhancing binding affinity nih.gov.

Cellular Effects on Microtubule Dynamics and Cell Cycle Progression (e.g., Mitotic Arrest)

Derivatives of this compound have been identified as potent inhibitors of tubulin polymerization. These compounds interfere with microtubule (MT) dynamics, which are essential for various cellular functions, including the maintenance of cell shape, motility, and importantly, cell division. Microtubules are dynamic structures composed of α,β-tubulin heterodimers that undergo continuous polymerization and depolymerization nih.govnih.gov. By inhibiting the assembly of these dimers, this compound derivatives disrupt the formation of the mitotic spindle, a critical apparatus for the segregation of chromosomes during mitosis.

This interference with microtubule dynamics leads to a halt in the cell cycle. Specifically, studies have shown that treatment with these derivatives causes a significant accumulation of cells in the G2/M phase of the cell cycle. For instance, certain 2-phenylindole (B188600) derivatives, including those with a 7-chloro substitution, have been observed to arrest over 80% of HeLa cells in the G2/M phase at nanomolar concentrations. This mitotic arrest is characterized as stable, preventing the cells from progressing through mitosis, which ultimately triggers apoptotic cell death nih.gov. The mechanism of action involves binding to the colchicine site on β-tubulin, effectively disrupting the dynamic equilibrium of microtubules required for proper mitotic progression nih.govnih.gov.

The following table summarizes the effects of selected 2-phenyl-1H-indole derivatives on cell cycle progression in HeLa cells.

CompoundConcentration (nM)% of Cells in G2/M PhaseNotes
Derivative 33 20>80%Caused stable arrest of mitotic progression, followed by cell death.
Derivative 44 50>80%Induced a stable arrest in the G2/M phase of the cell cycle.

Data synthesized from research on 2-phenylindole derivatives nih.gov.

Investigation of Downstream Biological Effects and Pathway Modulation

The disruption of microtubule function by this compound derivatives initiates a cascade of downstream biological effects, impacting critical signaling pathways involved in cancer development and immune response.

Crosstalk with Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes such as differentiation, proliferation, and tissue polarity nih.gov. Aberrant activation of this pathway is linked to the development and progression of various cancers, including basal cell carcinoma and medulloblastoma nih.govnih.gov. Research has revealed that certain 2-phenylindole derivatives can repress Hedgehog-dependent cancer by inhibiting this pathway.

Specifically, select derivatives have demonstrated strong inhibition of the Smoothened (SMO) agonist SAG-induced Hedgehog signaling activation. This suggests a crosstalk between the microtubule network and the Hh pathway, where the indole compounds' primary effect on tubulin may secondarily modulate Hh signaling. The table below details the inhibitory activity of specific indole derivatives on this pathway.

CompoundIC50 (nM) for SAG-induced Hh Signaling Inhibition
Indole 33 19
Indole 44 72
Indole 81 38

Data from studies on NIH3T3 Shh-Light II cells nih.gov.

Immunomodulatory Effects on Natural Killer Cell Cytotoxic Activity

Natural Killer (NK) cells are lymphocytes of the innate immune system that play a critical role in eliminating stressed, infected, or cancerous cells nih.gov. Their cytotoxic activity is a vital component of the anti-tumor immune response nih.govnih.gov. Interestingly, beyond their direct anti-proliferative effects, derivatives of this compound have been found to enhance the cytotoxic function of NK cells.

At low nanomolar concentrations, which are not directly cytotoxic to the cancer cells, these compounds can stimulate the lytic activity of NK cells. This suggests an immunomodulatory role, where the compounds may alter the tumor cells in a way that makes them more susceptible to NK cell-mediated killing or directly stimulate the NK cells themselves. This dual-action mechanism—directly halting cancer cell proliferation and simultaneously boosting the immune response against them—makes these compounds particularly noteworthy. For example, derivatives 33 and 44 were shown to stimulate the cytotoxic activity of NK cells at a concentration of 10 nM nih.gov. This enhancement of innate immunity represents a significant downstream biological effect.

Advanced Spectroscopic and Analytical Characterization Techniques for 7 Chloro 2 Phenyl 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D NMR for Comprehensive Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-chloro-2-phenyl-1H-indole. Through the analysis of 1H, 13C, and various two-dimensional (2D) NMR spectra, a complete assignment of all proton and carbon signals can be achieved, providing insights into the connectivity and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a 2-phenyl-1H-indole derivative provides key information about the number and chemical environment of protons. For a compound like 2-(4-chlorophenyl)-1H-indole, the NH proton of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift, often above 11 ppm. The aromatic protons of the indole and phenyl rings resonate in the range of 7-8 ppm. The specific substitution pattern, such as the chloro-group at the 7-position in this compound, will influence the chemical shifts and coupling patterns of the adjacent protons on the indole ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon framework. In 2-phenyl-1H-indole derivatives, the aromatic carbons typically resonate between 110 and 140 ppm. The carbon atom at position 2 of the indole ring, to which the phenyl group is attached, and the carbon at position 7a (the bridgehead carbon) are characteristically deshielded. The presence of the electron-withdrawing chlorine atom at the 7-position in this compound would be expected to cause a downfield shift for the C7 carbon and influence the chemical shifts of neighboring carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for definitive structural assignment.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the indole and phenyl rings. This is particularly useful for assigning the protons on the substituted benzene (B151609) ring of the indole moiety.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), enabling the unambiguous assignment of carbon signals based on their attached protons.

Conformational analysis of 2-phenyl-1H-indole derivatives can also be investigated using advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the through-space proximity of protons, helping to determine the preferred orientation of the phenyl group relative to the indole ring.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted 2-Phenyl-1H-indoles. (Note: Data for illustrative purposes based on related structures. Actual values for this compound may vary.)

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-H~11.5 (s, 1H)-
C2-~137
C3~6.8 (s, 1H)~99
C4~7.4 (d)~120
C5~7.0 (t)~121
C6~7.1 (t)~122
C7~7.5 (d)~111
C3a-~129
C7a-~136
Phenyl C'-~132
Phenyl H'~7.8 (d, 2H)-
Phenyl H'~7.4 (t, 2H)-
Phenyl H'~7.3 (t, 1H)-

s = singlet, d = doublet, t = triplet. Coupling constants (J) are typically in the range of 7-9 Hz for ortho-coupling in aromatic systems.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with the M+ and M+2 peaks having a relative intensity ratio of approximately 3:1 due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. For C₁₄H₁₀ClN, the calculated exact mass would be used to confirm the elemental composition.

Table 2: Expected HRMS Data and Major Fragment Ions for this compound.

Ion Formula Calculated m/z Description
[M]⁺C₁₄H₁₀³⁵ClN⁺227.0502Molecular ion with ³⁵Cl
[M+2]⁺C₁₄H₁₀³⁷ClN⁺229.0472Molecular ion with ³⁷Cl
[M-Cl]⁺C₁₄H₁₀N⁺192.0813Loss of chlorine radical
[M-HCl]⁺C₁₄H₉N⁺191.0735Loss of hydrogen chloride

Infrared (IR) Spectroscopy: Functional Group Analysis and Vibrational Mode Characterization

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key vibrational modes for 2-phenyl-1H-indole derivatives include:

N-H Stretch: A sharp absorption band in the region of 3400-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. asianpubs.org

Aromatic C-H Stretch: Multiple weak to medium bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings. asianpubs.org

C=C Stretch: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. asianpubs.org

C-N Stretch: The C-N stretching vibration of the indole ring is usually observed in the 1250-1200 cm⁻¹ range. asianpubs.org

C-Cl Stretch: The C-Cl stretching vibration for an aryl chloride is expected in the region of 1100-800 cm⁻¹, although it can sometimes be difficult to assign definitively.

Out-of-Plane C-H Bending: Strong absorption bands in the 900-675 cm⁻¹ region are due to the out-of-plane bending vibrations of the aromatic C-H bonds and are diagnostic of the substitution pattern on the benzene and phenyl rings.

Table 3: Characteristic IR Absorption Frequencies for 2-Phenyl-1H-indole Derivatives.

Vibrational Mode Frequency Range (cm⁻¹) Intensity
N-H Stretch3400 - 3500Medium, Sharp
Aromatic C-H Stretch3100 - 3000Medium to Weak
C=C Stretch (Aromatic)1600 - 1450Medium to Strong
C-N Stretch1250 - 1200Medium
C-Cl Stretch (Aryl)1100 - 800Medium to Strong
Out-of-Plane C-H Bending900 - 675Strong

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Analytical Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, purification, and quantitative analysis of this compound. It is particularly crucial for assessing the purity of synthesized batches and for the development of robust analytical methods.

Purity Analysis: A reversed-phase HPLC method is typically employed for the purity analysis of indole derivatives. This involves a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase, often a mixture of acetonitrile or methanol and water, sometimes with the addition of a modifier like formic acid or trifluoroacetic acid to improve peak shape. The purity of a sample of this compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Analytical Method Development: The development of an HPLC method for this compound would involve optimizing several parameters to achieve good resolution, sensitivity, and analysis time. These parameters include:

Column Chemistry: Selecting an appropriate stationary phase (e.g., C18, C8, Phenyl-Hexyl).

Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous phase to control the retention time.

pH of the Mobile Phase: Optimizing the pH can be important if the analyte has ionizable groups.

Flow Rate and Column Temperature: These parameters can be adjusted to fine-tune the separation and analysis time.

Detector Wavelength: The UV detector wavelength is set to the absorption maximum of the analyte for optimal sensitivity.

A well-developed HPLC method is essential for quality control and for monitoring the progress of chemical reactions involving this compound and its derivatives.

Table 4: Typical HPLC Method Parameters for the Analysis of 2-Phenyl-1H-indole Derivatives.

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : Water (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at λmax (e.g., ~310 nm)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Structure and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize the chromophoric system of this compound. The indole ring system, extended by the conjugation with the 2-phenyl group, constitutes the primary chromophore.

The UV-Vis spectrum of 2-phenyl-1H-indole in a solvent like ethanol or methanol typically shows strong absorption bands. The parent 2-phenyl-1H-indole exhibits a major absorption maximum (λmax) around 310 nm. nist.gov This absorption is attributed to the π → π* electronic transitions within the conjugated system. The position and intensity of these absorption bands are sensitive to the substitution on both the indole and phenyl rings.

The introduction of a chloro group at the 7-position of the indole ring in this compound is expected to cause a bathochromic (red) shift in the λmax due to the auxochromic effect of the halogen atom. This shift arises from the interaction of the lone pair of electrons on the chlorine atom with the π-system of the indole ring. The specific λmax and molar absorptivity (ε) values are characteristic physical constants for the compound.

Table 5: Expected UV-Vis Absorption Data for 2-Phenyl-1H-indole and a Halogenated Derivative.

Compound Solvent λmax (nm)
2-Phenyl-1H-indoleEthanol~310
This compoundEthanolExpected > 310

Emerging Research Paradigms and Prospective Directions for 7 Chloro 2 Phenyl 1h Indole Research

Rational Design and Synthesis of Next-Generation Analogues with Improved Potency and Specificity

The rational design of next-generation analogues of 7-chloro-2-phenyl-1H-indole is a focal point of current research, aiming to enhance therapeutic potency and target specificity. Synthetic strategies are increasingly guided by structure-activity relationship (SAR) studies, which systematically evaluate how chemical modifications to the parent molecule influence its biological activity.

Key strategies in the synthesis of advanced 2-phenylindole (B188600) analogues include:

Fischer Indole (B1671886) Synthesis: A foundational method for creating the indole core, this reaction involves the condensation of substituted phenylhydrazines with acetophenones under acidic conditions. This approach allows for the introduction of a wide variety of substituents on both the indole and phenyl rings. mdpi.com

One-Pot Palladium-Catalyzed Reactions: Modern synthetic methods, such as the Sonogashira-type alkynylation followed by a base-assisted cycloaddition, enable the efficient construction of diversified 2-arylindole derivatives from substituted 2-iodoanilines and terminal alkynes. rsc.org

Hybrid Molecule Synthesis: To enhance biological activity, researchers are creating hybrid molecules by conjugating the 2-phenylindole scaffold with other pharmacologically active moieties. For instance, novel selective estrogen receptor modulators (SERMs) have been developed by creating bisindole structures or by linking the indole scaffold to a cytotoxic agent like combretastatin (B1194345) A4. nih.gov

SAR studies on related 2-phenylindole compounds have provided valuable insights for designing more potent analogues. For example, the introduction of specific functional groups at various positions on the indole scaffold has been shown to significantly impact activity against targets like nitric oxide synthase and NFκB. rsc.org The substitution pattern on the 2-phenyl ring and the indole nitrogen is critical for modulating the biological effects of these compounds.

Interactive Table: Synthetic Strategies for 2-Phenylindole Analogues

Synthetic Method Description Key Features
Fischer Indole Synthesis Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone in the presence of an acid catalyst. Versatile for introducing various substituents. mdpi.com
Palladium-Catalyzed Cross-Coupling Coupling of halogenated indoles with phenylboronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction). High efficiency and regioselectivity. rsc.org

Identification of Novel Therapeutic Targets and Polypharmacological Strategies

Research into this compound and its analogues is expanding beyond initial targets to identify novel therapeutic applications and explore polypharmacological strategies, where a single compound is designed to interact with multiple targets. This approach is particularly promising for complex diseases like cancer and inflammatory disorders.

The 2-phenylindole scaffold has been identified as a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. ijpsjournal.comnih.gov This inherent versatility makes it an excellent candidate for developing multi-targeted agents.

Potential therapeutic targets for this compound analogues include:

Receptor Tyrosine Kinases (RTKs): Analogues such as 5-chloro-9H-pyrimido[4,5-b]indole-2,4-diamines have been designed as potent and selective inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. mdpi.com

G Protein-Coupled Receptors (GPCRs): The 2-phenylindole scaffold has been successfully used to develop allosteric modulators for GPCRs like GPRC6A. ijpsjournal.comnih.gov

Inflammatory Pathway Proteins: Derivatives of 2-phenylindole have shown inhibitory activity against nitric oxide synthase and NFκB, both of which are crucial mediators in inflammation and cancer. rsc.org

Cysteinyl Leukotriene Receptors (CysLT): Indole derivatives sharing structural similarities have been identified as highly potent and selective antagonists for the CysLT1 receptor, a key target in asthma and allergic rhinitis. nih.gov

Estrogen Receptors (ER): Novel SERMs based on the 2-arylindole scaffold are being developed to selectively target the estrogen receptor in hormone-dependent breast cancers. nih.gov

The development of compounds that can modulate multiple targets offers a synergistic therapeutic approach, potentially leading to greater efficacy and a reduced likelihood of drug resistance.

Advancements in Computational and Artificial Intelligence-Driven Molecular Discovery

Computational tools and artificial intelligence (AI) are revolutionizing the discovery and optimization of novel indole derivatives. These technologies accelerate the drug development process by predicting molecular interactions, properties, and activities, thereby reducing the need for extensive and time-consuming laboratory synthesis and screening. mdpi.comacs.org

Key computational approaches being applied to 2-phenylindole research include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. ijpsjournal.combiointerfaceresearch.comnih.gov For instance, docking studies have been used to analyze the binding efficacy of 7-azaindole (B17877) derivatives with the DEAD-box helicase DDX3, a target in cancer therapy, revealing key interactions within the binding pocket. nih.gov Similarly, the binding modes of 2-phenylindole derivatives with estrogen and progesterone (B1679170) receptors have been clarified, aiding in the design of new breast cancer inhibitors. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. biointerfaceresearch.com These models are used to predict the activity of newly designed molecules and to identify the key structural features responsible for their potency. QSAR studies on 2-phenyl-1H-indole analogues have successfully predicted their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com

ADME Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. biointerfaceresearch.com This helps in the early identification of molecules with favorable pharmacokinetic profiles, ensuring they have good oral bioavailability and can reach their intended target in the body. biointerfaceresearch.comaip.org

Artificial Intelligence and Machine Learning: AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug candidates and predict their properties with high accuracy. mdpi.commdpi.com These methods can generate new molecular structures tailored to specific therapeutic profiles, significantly speeding up the initial phases of drug discovery. mdpi.com

These computational methods allow researchers to prioritize the synthesis of compounds with the highest probability of success, making the drug discovery pipeline more efficient and cost-effective.

Interactive Table: Computational Tools in 2-Phenylindole Drug Discovery

Computational Tool Application Example Finding
Molecular Docking Predicts binding mode and affinity of a ligand to a protein target. 7-azaindole derivative (7-AID) showed a good docking score of -7.99 kcal/mol with the DDX3 helicase. nih.gov
QSAR Correlates chemical structure with biological activity to predict potency. QSAR models for 2-phenyl-1H-indole analogues revealed high predictive power for anticancer activity. biointerfaceresearch.com
ADME Prediction Forecasts pharmacokinetic properties like absorption and bioavailability. In silico ADME studies confirmed that specific 2-phenylindole ligands comply with Lipinski's rules for drug-likeness. biointerfaceresearch.com

Exploration of Indole Core Modifications for Enhanced Bioavailability and Pharmacodynamic Properties

To translate the therapeutic potential of this compound into effective clinical candidates, researchers are exploring various modifications to the core indole structure to improve its bioavailability and pharmacodynamic properties. Poor solubility and unfavorable pharmacokinetics are common challenges with indole-based compounds that can limit their clinical utility. nih.gov

Strategies to enhance these properties include:

Prodrug Development: A prodrug is an inactive or less active molecule that is converted into the active drug within the body. This approach can be used to overcome issues like poor solubility or to improve drug targeting. For example, GSH-responsive prodrugs derived from an indole-chalcone scaffold have been developed to overcome multidrug resistance in cancer therapy. mdpi.com Another strategy involves creating N(1)-acyloxymethyl derivatives to improve properties like lipophilicity, although care must be taken to ensure the prodrug converts to the active parent drug in the body. nih.gov

Nanotechnology-Based Formulations: Encapsulating indole derivatives within nanoparticles can improve their stability, solubility, and delivery to the target site. nih.gov Nanomedicine offers advantages such as controlled and sustained drug release, which can enhance therapeutic efficiency and reduce side effects. nih.gov

Bioisosteric Replacement: This involves substituting parts of the molecule with other chemical groups that have similar physical or chemical properties, a technique that can fine-tune the compound's pharmacokinetic profile. The replacement of the indole core with a 7-azaindole moiety is a common strategy to potentially improve properties like solubility.

Structural Modifications: The addition of specific functional groups to the indole ring can significantly alter its physicochemical properties. For example, modifying the indole core can influence its interaction with metabolizing enzymes and efflux transporters, thereby affecting its half-life and bioavailability. nih.gov Recent advances in synthetic chemistry, such as copper-catalyzed C5–H alkylation, provide new tools to precisely modify the indole scaffold in ways that were previously challenging, opening up new avenues for optimizing pharmacodynamic and pharmacokinetic properties. bioengineer.org

These advanced strategies are crucial for optimizing the drug-like properties of the this compound scaffold, paving the way for the development of next-generation therapeutics with improved clinical performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-chloro-2-phenyl-1H-indole, and how can yield optimization be achieved?

  • Methodology : The compound is typically synthesized via transition metal-mediated cross-coupling reactions. For example, a Pd-catalyzed Suzuki-Miyaura coupling or Rh-mediated cyclization can introduce substituents to the indole core. A reported synthesis of a structurally similar compound (7-chloro-2-phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indole) achieved a 77% yield using ethanol as a solvent and controlled temperature conditions during crystallization . Key optimization variables include catalyst loading (e.g., 5–10 mol%), reaction time (12–24 hours), and purification via column chromatography with hexane/ethyl acetate gradients.

Q. What safety protocols should be followed when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves (tested for chemical permeation), safety goggles (EN 166 or NIOSH-certified), and a lab coat. Use P95 respirators if airborne particles are suspected .
  • Engineering Controls : Conduct reactions in a fume hood with negative pressure. Avoid drainage contamination by using sealed waste containers .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse for 15 minutes and consult a physician .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodology :

  • HPLC : Use ≥95% purity as a benchmark, with a C18 column and acetonitrile/water mobile phase .
  • Spectroscopy :
  • ¹H NMR (CDCl₃): Look for characteristic peaks, e.g., aromatic protons at δ 7.12–7.85 ppm and NH protons at δ 8.72 ppm (disappears on D₂O treatment) .
  • IR : Confirm indole N-H stretches near 3259 cm⁻¹ .
  • Elemental Analysis : Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., C₃₂H₂₀ClNO₃S) .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

  • Methodology :

  • SAR Studies : Introduce substituents at the 3-position (e.g., thioether or boronate groups) to improve tubulin inhibition or antifungal activity. For example, adding a 3,4,5-trimethoxyphenylthio group increased mitotic arrest potency in cancer cells .
  • Assay Design : Test derivatives against in vitro tubulin polymerization assays (IC₅₀ values) or fungal strains (MIC via broth microdilution). Include positive controls like colchicine or fluconazole .

Q. How should researchers resolve contradictions in reported physicochemical data (e.g., melting points, solubility)?

  • Methodology :

  • Data Triangulation : Cross-reference multiple sources (e.g., SDS sheets, peer-reviewed syntheses). For example, if melting point data is absent for this compound, extrapolate from analogs like indole-5-carboxylic acid (mp 208–210°C) .
  • Experimental Validation : Perform differential scanning calorimetry (DSC) with a heating rate of 10°C/min under nitrogen. For solubility, use shake-flask methods in PBS, DMSO, and ethanol .

Q. What strategies can mitigate instability or decomposition of this compound under experimental conditions?

  • Methodology :

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation .
  • Reaction Conditions : Avoid strong acids/bases that may hydrolyze the indole ring. For aqueous work, use buffered solutions (pH 6–8) .
  • Decomposition Pathways : Monitor via LC-MS for byproducts (e.g., dimerization or chloro-group hydrolysis).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.